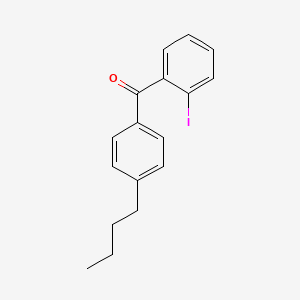

4-n-Butyl-2'-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPAMLRSRUINCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641750 | |

| Record name | (4-Butylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-27-6 | |

| Record name | (4-Butylphenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64358-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 N Butyl 2 Iodobenzophenone and Analogues

Established Synthetic Pathways for Iodobenzophenone Scaffolds

The foundational methods for creating the iodobenzophenone framework involve well-documented reactions that are broadly applicable to the synthesis of aromatic ketones.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for introducing an acyl group onto an aromatic ring. pearson.comnih.gov The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. pearson.comorganic-chemistry.org

For the synthesis of an iodobenzophenone scaffold, this would involve the reaction of an iodinated aromatic compound with a substituted benzoyl chloride, or vice versa. For instance, the acylation of iodobenzene (B50100) can produce iodo-substituted benzophenones. rsc.org The reaction conditions, including the choice of solvent and temperature, are critical for achieving good yields, as shown in the benzoylation of iodobenzene. rsc.org

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation—a common issue in the analogous Friedel-Crafts alkylation reaction. organic-chemistry.orglibretexts.org

Table 1: Effect of Solvent on the Friedel-Crafts Benzoylation of Iodobenzene

| Solvent | Temperature (°C) | Yield of p-iodobenzophenone (%) |

|---|---|---|

| Carbon disulphide | 0 | 73 |

| Nitrobenzene | 25 | 65 |

| 1,2-Dichloroethane | 25 | 60 |

Data sourced from a study on the acylation of iodobenzene, illustrating the impact of reaction conditions on product yield. rsc.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. acs.orgacs.org Among these, the Suzuki-Miyaura coupling is particularly prominent for its versatility and functional group tolerance. researchgate.netmdpi.com This reaction is a powerful method for synthesizing unsymmetrical biaryl compounds and, by extension, diaryl ketones. researchgate.net

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.commdpi.com To synthesize a diaryl ketone like 4-n-butyl-2'-iodobenzophenone, this strategy could involve the reaction of an aryl halide precursor, such as a substituted bromobenzoyl chloride, with an appropriate arylboronic acid. mdpi.com The reaction typically requires a base, such as potassium carbonate or sodium carbonate, to facilitate the transmetalation step in the catalytic cycle. youtube.comikm.org.my The versatility of this method allows for the coupling of a wide array of aryl halides, including those bearing various functional groups. nih.gov

A defining feature of the Suzuki-Miyaura reaction is the use of organoboron compounds, most commonly boronic acids (R-B(OH)₂) or boronic esters (R-B(OR)₂). youtube.comnih.gov These reagents offer several advantages: they are generally stable to air and moisture, making them easy to handle, and they are considered to have low toxicity. researchgate.netnih.gov A wide variety of arylboronic acids are commercially available or can be readily prepared, providing access to a diverse range of diaryl ketone products. youtube.com The presence of a base is crucial for the reaction to proceed, as it activates the organoboron compound to form a more nucleophilic borate (B1201080) species, which facilitates the transfer of the organic group to the palladium center. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the catalytic system, which consists of a palladium source and a supporting ligand. doi.org Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comacs.org The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. doi.org

Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) and sterically hindered biaryl phosphines (e.g., t-BuXPhos), are widely used and can significantly influence the reaction's outcome, including yield and selectivity. nih.govacs.org The development of highly active catalyst systems has enabled the coupling of less reactive aryl chlorides and heteroaryl halides. acs.org Optimization of the reaction involves screening various combinations of catalysts, ligands, bases, and solvents to achieve the desired transformation with high efficiency. ikm.org.mynih.gov

Table 2: Optimization of Base for the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

| Entry | Base | Conversion (%) |

|---|---|---|

| 1 | NaHCO₃ | 76 |

| 2 | NaOAc | 80 |

| 3 | Na₂CO₃ | 99 |

| 4 | K₂CO₃ | 95 |

| 5 | Et₃N | 65 |

Data from a study optimizing Suzuki-Miyaura reaction conditions, highlighting the critical role of the base in achieving high conversion. ikm.org.my

While palladium is the most common catalyst for these transformations, other transition metals can also be employed. Nickel catalysts, for example, can be used in Suzuki-type couplings and often offer a lower-cost alternative to palladium. youtube.com

Furthermore, alternative palladium-catalyzed methodologies exist for the synthesis of diaryl ketones. Carbonylative cross-coupling reactions represent a distinct approach where a molecule of carbon monoxide is incorporated between two coupling partners. acs.orgnih.gov For example, a palladium catalyst can facilitate the reaction of an aryl halide and an organoboron reagent under a carbon monoxide atmosphere to directly form a diaryl ketone. acs.org This method avoids the need to start with an acyl chloride precursor. Research into catalysts based on other non-noble transition metals like iron, copper, and manganese is also an active area, often drawing inspiration from metalloenzymes that perform oxidative processes in nature. mdpi.com

Palladium-Catalyzed Cross-Coupling Strategies

Functional Group Interconversions on the this compound Core

Once the this compound core is synthesized, its structure can be further diversified through various functional group interconversions. These transformations allow for the introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties.

Substitution Reactions at the Iodine Atom

The iodine atom on the 2'-position of the benzophenone (B1666685) core is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of diarylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgvinhuni.edu.vnresearchgate.netnih.govresearchgate.net The general conditions for Sonogashira coupling of aryl iodides are well-established and can be applied to this compound. vinhuni.edu.vn

Suzuki-Miyaura Coupling: This widely used cross-coupling reaction involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.comnih.govresearchgate.netmdpi.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgopenochem.orglibretexts.orgrug.nlnih.gov The reaction is catalyzed by a palladium complex with a specialized phosphine ligand. wikipedia.orgrug.nl

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govnih.govlibretexts.org This reaction is a valuable tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl-Alkyne |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd catalyst, Base | Biaryl |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd catalyst, Phosphine ligand, Base | Arylamine |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |

Modifications of the Butyl Chain

The n-butyl group at the 4-position of the benzophenone offers another site for chemical modification, primarily through oxidation reactions.

Oxidation of the Benzylic Position:

The benzylic carbon of the n-butyl group (the carbon atom directly attached to the aromatic ring) is susceptible to oxidation. Strong oxidizing agents can convert the alkyl group into a carboxylic acid. libretexts.orglibretexts.org Selective oxidation to the corresponding alcohol, aldehyde, or ketone can also be achieved under controlled conditions. google.com The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur. libretexts.org

| Reagent | Product |

|---|---|

| Strong Oxidizing Agent (e.g., KMnO4, CrO3/H2SO4) | 4-Carboxy-2'-iodobenzophenone |

| Selective Oxidizing Agent (e.g., controlled air oxidation) | 4-(1-Hydroxybutyl)-2'-iodobenzophenone or 4-(1-Oxobutyl)-2'-iodobenzophenone |

Transformations of the Carbonyl Group

The carbonyl group is a key functional group in the benzophenone scaffold and can undergo a variety of transformations to introduce new functionalities.

Reduction of the Carbonyl Group:

The ketone can be reduced to a secondary alcohol (benzhydrol) using various reducing agents. orientjchem.orgredalyc.orgcsbsju.eduyoutube.com Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can influence the selectivity of the reaction, especially in the presence of other reducible functional groups. orientjchem.org

Wittig Reaction:

The Wittig reaction provides a method to convert the carbonyl group into an alkene. This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The structure of the resulting alkene depends on the specific ylide used. This reaction is a powerful tool for carbon-carbon double bond formation. mdpi.com

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | NaBH4 or LiAlH4 | (4-n-Butylphenyl)(2-iodophenyl)methanol |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | 1-(4-n-Butylphenyl)-1-(2-iodophenyl)ethene |

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and enable scalable production, advanced synthetic techniques such as microwave-assisted synthesis and flow chemistry are increasingly being employed.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. anton-paar.com This technique has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds and the annulation of substituted benzophenones. sc.eduresearchgate.net Microwave irradiation can significantly accelerate palladium-catalyzed coupling reactions, such as the Sonogashira reaction, by enabling rapid and efficient heating. vinhuni.edu.vn The synthesis of benzophenone derivatives can also be facilitated by microwave-assisted methods, for example, in the formation of ketals. umich.edu

| Advantage | Description |

|---|---|

| Reduced Reaction Times | Reactions can often be completed in minutes instead of hours. anton-paar.com |

| Increased Yields | Higher temperatures and pressures can lead to more complete reactions. |

| Improved Purity | Reduced reaction times can minimize the formation of byproducts. |

| Enhanced Reaction Rates | Microwave energy can directly couple with polar molecules, leading to rapid heating. |

Flow Chemistry Methodologies for Scalable Production

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for scalable production. seqens.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, efficiency, and product consistency. mit.edu The synthesis of benzophenone derivatives has been successfully demonstrated using continuous flow microreactors, which can overcome some of the limitations of traditional batch processes. google.com Key benefits of flow chemistry include enhanced heat and mass transfer, safer handling of hazardous intermediates, and the potential for automated, multi-step syntheses. seqens.com

| Advantage | Description |

|---|---|

| Enhanced Safety | Smaller reaction volumes and better temperature control reduce the risk of runaway reactions. seqens.com |

| Improved Scalability | Production can be scaled up by running the system for longer periods or by numbering up reactors. |

| Precise Process Control | Accurate control over reaction parameters leads to higher reproducibility and product quality. |

| Increased Efficiency | Faster reaction times and the potential for telescoped reactions can improve overall efficiency. seqens.com |

Derivatization Strategies for Structure-Activity Relationship Studies

To systematically probe the SAR of this compound, derivatization strategies are employed to modulate its physicochemical properties. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile. Key strategies include altering the electronic environment of the aromatic rings and modifying the halogen substituent.

Introduction of Electron-Donating and Electron-Withdrawing Groups

Electron-Donating Groups (EDGs): EDGs increase the electron density of the aromatic ring, which can enhance binding affinity to electron-deficient pockets in a biological target. Common EDGs include alkyl, alkoxy (e.g., -OCH₃), and amino (-NH₂) groups. The introduction of such groups onto either the 4-n-butylphenyl or the 2-iodophenyl ring can be achieved through various synthetic methodologies. For instance, Friedel-Crafts acylation of a substituted benzene (B151609) with a corresponding benzoyl chloride can be employed. oregonstate.edunih.govresearchgate.net Alternatively, a Grignard reagent prepared from a substituted bromobenzene (B47551) can react with a benzaldehyde (B42025) derivative, followed by oxidation to the benzophenone. chegg.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the aromatic ring, which can be beneficial for interactions with electron-rich biological targets. Typical EWGs include nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups. The synthetic approaches to introduce these functionalities are varied. For example, nitration of the benzophenone scaffold can introduce a nitro group, which can then be further modified. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be utilized to introduce a variety of substituents by coupling the aryl halide with an appropriate boronic acid. oregonstate.edu

The systematic introduction of these groups at various positions on both aromatic rings allows for a detailed exploration of the SAR. The resulting data can be compiled to understand the electronic requirements for optimal activity.

Table 1: Representative Analogues of this compound with Electron-Donating and Electron-Withdrawing Groups and their Hypothetical Biological Activity

| Compound ID | Ring A Substituent (Position 4) | Ring B Substituent (Position 2') | Ring B Substituent (Other) | Nature of Substituent | Hypothetical Relative Activity (%) |

| Parent | n-Butyl | Iodo | - | - | 100 |

| Analog 1 | n-Butyl | Iodo | 4'-Methoxy | Electron-Donating | 150 |

| Analog 2 | n-Butyl | Iodo | 4'-Nitro | Electron-Withdrawing | 75 |

| Analog 3 | Methoxy | Iodo | - | Electron-Donating | 120 |

| Analog 4 | Nitro | Iodo | - | Electron-Withdrawing | 60 |

Halogen Exchange Reactions

The iodine atom at the 2'-position of the benzophenone scaffold is a key feature that can be modified to probe the influence of halogen bonding and steric effects on biological activity. Halogen exchange reactions provide a direct method to replace the iodine with other halogens, such as bromine, chlorine, or fluorine. frontiersin.org

The Finkelstein reaction is a classical method for halogen exchange, although it is more commonly applied to alkyl halides. For aryl halides, metal-mediated halogen exchange reactions are generally more effective. frontiersin.orgnih.gov Copper- or palladium-catalyzed reactions can facilitate the conversion of the aryl iodide to other aryl halides. nih.gov For example, treatment with copper(I) bromide or chloride in the presence of a suitable ligand and solvent can effect the exchange.

Table 2: Potential Halogen Exchange Reactions for this compound

| Starting Material | Target Halogen | Reagents and Conditions | Expected Product |

| This compound | Bromine | CuBr, Ligand (e.g., DMEDA), Solvent (e.g., Dioxane), Heat | 4-n-Butyl-2'-bromobenzophenone |

| This compound | Chlorine | CuCl, Ligand (e.g., DMEDA), Solvent (e.g., Dioxane), Heat | 4-n-Butyl-2'-chlorobenzophenone |

| This compound | Fluorine | AgF, Pd catalyst, Ligand | 4-n-Butyl-2'-fluorobenzophenone |

By systematically applying these derivatization strategies, a diverse library of this compound analogues can be synthesized. The subsequent biological evaluation of these compounds will provide a comprehensive understanding of the structure-activity relationships, guiding the design of more potent and selective agents.

Reactivity and Reaction Mechanisms of 4 N Butyl 2 Iodobenzophenone

General Reactivity Profile of Iodobenzophenones

Iodobenzophenones, such as 4-n-Butyl-2'-iodobenzophenone, are organic compounds whose reactivity is primarily dictated by the presence of the carbon-iodine (C-I) bond on one of the phenyl rings. cymitquimica.com This bond is the most reactive site in the molecule for many synthetic transformations, particularly in transition metal-catalyzed reactions. The iodine atom is an excellent leaving group, which makes the aryl iodide moiety highly susceptible to oxidative addition by low-valent transition metals like palladium(0). nobelprize.orgfiveable.melibretexts.org This initial activation step is the gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The benzophenone (B1666685) core itself is relatively stable, but the carbonyl group can influence the reactivity of the ortho-positioned iodine by exerting electronic effects. More importantly, the spatial proximity of the carbonyl group to the C-I bond in 2'-iodobenzophenones allows for intramolecular reactions and annulations following the initial catalytic activation, leading to the formation of complex cyclic and heterocyclic structures. dntb.gov.uacnr.it The iodine substituent enhances the compound's utility as a versatile intermediate in the synthesis of more complex molecules. cymitquimica.com

Palladium-Catalyzed Reactions Involving this compound

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing molecular complexity. fiveable.me Aryl iodides are particularly effective substrates for these reactions due to the high reactivity of the C-I bond towards palladium catalysts. organic-chemistry.orgresearchgate.net Consequently, this compound is an excellent candidate for a wide range of palladium-catalyzed transformations. These reactions are valued for their high efficiency, functional group tolerance, and the mild conditions under which they can often be performed. nobelprize.orgfiveable.mewikipedia.org

The formation of new carbon-carbon (C-C) bonds is fundamental to organic synthesis, and palladium-catalyzed reactions provide some of the most robust methods for achieving this. For a substrate like this compound, the C-I bond serves as a handle for introducing new carbon-based fragments, ranging from simple alkyl groups to complex aromatic systems.

Cross-coupling reactions are a class of reactions where two different organic fragments are joined together with the aid of a metal catalyst. libretexts.org For aryl iodides, these reactions typically proceed through a common mechanism involving a Pd(0)/Pd(II) catalytic cycle. nobelprize.orgfiveable.menih.govwikipedia.org Several named reactions are applicable to this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orglibretexts.org It is widely used for creating biaryl structures and is tolerant of many functional groups. nobelprize.orglibretexts.orgyonedalabs.com A base is required to facilitate the transmetalation step. libretexts.orglibretexts.org

Heck Reaction: The Heck reaction forms a C-C bond between an organohalide and an alkene in the presence of a base and a palladium catalyst, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for vinylation of aryl rings. wikipedia.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com The resulting arylalkynes are versatile intermediates for further synthesis. youtube.com

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. nobelprize.org Organozinc compounds are highly reactive, allowing the reaction to proceed with high selectivity and under mild conditions. nobelprize.orgresearchgate.net

Stille Coupling: The Stille reaction uses an organotin reagent as the coupling partner for the organohalide. libretexts.orglibretexts.org

The table below summarizes these key cross-coupling reactions.

| Reaction Name | Nucleophilic Partner | Typical Product | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Biaryl or vinyl-aryl compound | High functional group tolerance; requires a base. nobelprize.orglibretexts.org |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Substituted alkene | Forms a new C(sp²)-C(sp²) bond; requires a base. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne (e.g., H-C≡C-R) | Arylalkyne | Requires a Cu(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc compound (e.g., R-ZnX) | Biaryl or alkyl-aryl compound | High reactivity of the organozinc reagent. nobelprize.orgresearchgate.net |

| Stille Coupling | Organotin compound (e.g., R-Sn(Alkyl)₃) | Biaryl or vinyl-aryl compound | Tolerant of many functional groups, but tin reagents are toxic. libretexts.orglibretexts.org |

The structure of this compound is well-suited for palladium-catalyzed annulation reactions, where a new ring is formed. These reactions often proceed via an initial intermolecular cross-coupling followed by an intramolecular cyclization, or through a direct intramolecular C-H activation process. cnr.itnih.gov The proximity of the carbonyl group to the reactive C-I bond enables the synthesis of various fused heterocyclic systems. dntb.gov.ua

For example, a domino reaction can be designed where an initial Sonogashira coupling of the 2'-iodo group with a terminal alkyne is followed by an intramolecular attack of the carbonyl oxygen onto the newly installed alkyne, leading to the formation of substituted furan (B31954) or pyran-fused ring systems. Similarly, intramolecular Heck-type reactions can lead to the formation of carbocycles. Palladium-catalyzed C-H activation/cyclization is another powerful strategy where the catalyst activates a C-H bond elsewhere in the molecule (e.g., on the n-butyl chain or the other phenyl ring) to form a new ring. cnr.it Such strategies provide direct and atom-economical routes to complex polycyclic structures that are of interest in medicinal chemistry and materials science. dntb.gov.uacnr.it

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states. fiveable.menih.govwikipedia.org The cycle is generally understood to comprise three fundamental steps:

Oxidative Addition : The cycle begins with the catalytically active, coordinatively unsaturated Pd(0) species. fiveable.menih.gov This species reacts with the aryl iodide (Ar-I), inserting itself into the carbon-iodine bond. This step oxidizes the palladium from Pd(0) to Pd(II) and forms a square planar aryl-palladium(II)-halide intermediate (Ar-Pd(II)-I). nobelprize.orgfiveable.melibretexts.orgwikipedia.org

Transmetalation : In reactions like the Suzuki, Negishi, or Stille couplings, the next step is transmetalation. nobelprize.orgfiveable.melibretexts.org The organometallic coupling partner (e.g., R-BY₂, R-ZnX, R-SnR'₃) transfers its organic group (R) to the palladium center, displacing the halide. This forms a new diorganopalladium(II) intermediate (Ar-Pd(II)-R) and a metal-halide salt byproduct. nobelprize.orglibretexts.orglibretexts.org This step often requires a base or other additives to proceed. fiveable.melibretexts.org In the Heck reaction, this step is replaced by migratory insertion of the alkene into the Ar-Pd bond. libretexts.orgwikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar and R) on the palladium(II) intermediate couple and are eliminated from the metal center, forming the new C-C bond in the final product (Ar-R). fiveable.melibretexts.orgnih.gov This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. fiveable.menih.govlibretexts.org

The success of a palladium-catalyzed reaction is critically dependent on the choice of ligands and additives. These components can profoundly influence the catalyst's stability, activity, and selectivity. researchgate.netrsc.org

Ligands : Phosphine (B1218219) ligands are most commonly used in palladium catalysis. nih.govgessnergroup.com They coordinate to the palladium center, stabilizing it and modulating its electronic and steric properties. researchgate.netnih.gov

Electronic Properties : Electron-rich phosphines (often those with bulky alkyl groups) increase the electron density on the palladium center. researchgate.netgessnergroup.com This generally accelerates the rate of oxidative addition but may slow down reductive elimination.

Steric Properties : Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species, which are often the true catalysts. nih.govnih.govproquest.com They also play a crucial role in promoting the final reductive elimination step. proquest.com The development of specialized bulky, electron-rich dialkylbiaryl phosphine ligands has enabled the coupling of less reactive substrates like aryl chlorides. nih.gov

Additives : Various additives are often essential for the reaction to proceed efficiently.

Bases : In Suzuki, Heck, and Sonogashira couplings, a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is required. libretexts.orgwikipedia.orgwikipedia.org In Suzuki coupling, the base activates the organoboron reagent to facilitate transmetalation. libretexts.org In the Heck reaction, the base neutralizes the acid (HX) generated in the catalytic cycle. wikipedia.org

Co-catalysts : The Sonogashira reaction classically requires a copper(I) salt (e.g., CuI) as a co-catalyst, which is believed to form a copper acetylide intermediate that then undergoes transmetalation with the palladium complex. wikipedia.orglibretexts.orgyoutube.com

Other Additives : Salts like tetrabutylammonium (B224687) bromide can sometimes enhance reaction rates and yields. organic-chemistry.org In certain C-H activation reactions, silver salts may be added to improve selectivity. cnr.it

The following table outlines the roles of these key components in a typical palladium-catalyzed cross-coupling reaction.

| Component | Example(s) | Primary Function(s) |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. fiveable.meorganic-chemistry.org |

| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Stabilizes the catalyst; tunes reactivity and selectivity via steric and electronic effects. researchgate.netnih.govgessnergroup.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Facilitates transmetalation (Suzuki); neutralizes HX byproduct (Heck); deprotonates alkyne (Sonogashira). wikipedia.orglibretexts.orglibretexts.org |

| Co-catalyst/Additive | CuI, Ag₂CO₃ | Forms reactive intermediates (e.g., copper acetylide); can improve selectivity. cnr.itwikipedia.org |

Carbon-Carbon Bond Formation Reactions

Photochemical Reactivity of this compound

The photochemical behavior of this compound is anticipated to be rich and complex, largely dictated by the benzophenone core and the presence of the carbon-iodine bond.

Photoinduced Radical Cleavage Processes

Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives are known to undergo excitation to a singlet excited state, followed by efficient intersystem crossing to a triplet state. The presence of a heavy atom like iodine is known to enhance the rate of this intersystem crossing. A primary photochemical process for iodoaromatic compounds is the homolytic cleavage of the carbon-iodine (C-I) bond. nih.govrsc.org This is due to the relatively low bond dissociation energy of the C-I bond.

For this compound, it is expected that upon photoexcitation, the C-I bond would cleave, generating a 4-n-butylbenzoylphenyl radical and an iodine radical. This process is a key step in many photochemical reactions, initiating subsequent radical-based transformations.

Generation of Reactive Species under Photolysis

Photolysis of this compound is predicted to generate a cascade of reactive species. The primary species formed are the aryl radical and the iodine radical, as discussed above. The aryl radical is a highly reactive intermediate that can participate in various reactions, including:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another molecule to form 4-n-butylbenzophenone.

Radical-Radical Coupling: Two aryl radicals could couple, though this is often a minor pathway.

Reaction with Oxygen: If the reaction is performed in the presence of oxygen, the aryl radical can react to form peroxy radicals, leading to a variety of oxidation products.

The iodine radical can also undergo several reactions, such as dimerization to form molecular iodine (I₂) or reaction with other radicals.

Photoreduction Mechanisms

Benzophenone is a classic photosensitizer and is well-known for its ability to undergo photoreduction in the presence of a hydrogen donor. The triplet excited state of benzophenone can abstract a hydrogen atom from a suitable donor (like an alcohol or an amine) to form a ketyl radical.

In the case of this compound, two competing photoreduction pathways could exist. One pathway involves the typical hydrogen abstraction by the carbonyl group. A second pathway could be initiated by the cleavage of the C-I bond, with the resulting aryl radical abstracting a hydrogen atom. The relative efficiency of these pathways would depend on the reaction conditions, including the nature of the solvent and the wavelength of light used.

Intersystem Crossing and Triplet State Behavior

The photophysics of benzophenone is characterized by a very efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet excited state (T₁). nih.govacs.org The presence of the iodine atom in this compound is expected to significantly enhance the rate of ISC due to the heavy-atom effect. acs.org This effect arises from increased spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition.

The resulting triplet state is expected to have a biradical character, with unpaired electron density on both the carbonyl oxygen and the aromatic ring. The lifetime and reactivity of this triplet state will be influenced by the substituents. nih.govacs.orgnih.govacs.org The n-butyl group, being an electron-donating group, may slightly affect the energy of the triplet state. The iodine atom's primary role is in promoting the formation of the triplet state. The lifetimes of triplet states of substituted benzophenones have been estimated to be in the range of 110-450 picoseconds. nih.gov

| Photochemical Property | Expected Behavior for this compound |

| Primary Photoprocess | Homolytic cleavage of the C-I bond. |

| Reactive Intermediates | 4-n-butylbenzoylphenyl radical, iodine radical. |

| Photoreduction | Possible via hydrogen abstraction by the triplet carbonyl or by the aryl radical. |

| Intersystem Crossing | Highly efficient, enhanced by the heavy-atom effect of iodine. |

| Triplet State | Biradical character, short-lived. |

Oxidation and Reduction Reactions

Oxidation of the Butyl Moiety

The n-butyl group attached to the benzophenone core is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). libretexts.orgopenstax.org This is because the benzylic C-H bonds are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the n-butyl group. openstax.org Typically, such oxidation proceeds all the way to a carboxylic acid, which would yield 4-(2'-iodobenzoyl)benzoic acid. For the reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. Since the n-butyl group has two benzylic hydrogens, this oxidation is expected to be facile.

| Oxidizing Agent | Expected Product |

| Potassium Permanganate (KMnO₄) | 4-(2'-iodobenzoyl)benzoic acid |

| Chromic Acid (H₂CrO₄) | 4-(2'-iodobenzoyl)benzoic acid |

Reduction of the Carbonyl Group

The carbonyl group of a benzophenone derivative like this compound is expected to undergo reduction to a secondary alcohol (diphenylmethanol derivative) or complete reduction to a methylene (B1212753) group (diphenylmethane derivative), depending on the reagents and reaction conditions employed.

Common methods for the reduction of aryl ketones to alcohols involve hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

For the complete reduction of the carbonyl to a methylene group (CH₂), harsher conditions are typically required. Classic methods include:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by deprotonation with a strong base (like KOH) at high temperatures. The driving force is the formation of stable nitrogen gas.

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. The reaction is suitable for substrates that are stable in strongly acidic conditions.

While these are standard procedures for ketone reduction, their specific application to this compound, including yields and potential side reactions involving the iodo-substituent, is not documented.

Oxidative Cyclization Pathways

Oxidative cyclization reactions often involve the formation of new rings through an oxidation process. In the context of substituted benzophenones, intramolecular cyclization is a key step in the synthesis of heterocyclic scaffolds like xanthones. nih.govresearchgate.net For a molecule like this compound, a potential pathway could involve an intramolecular C-C or C-O bond formation.

The presence of the iodine atom at the ortho position of one of the phenyl rings suggests the possibility of transition-metal-catalyzed cyclization. For example, palladium-catalyzed intramolecular coupling reactions are known to form new rings by connecting two aryl positions or an aryl position with another nucleophilic site. However, for a direct cyclization involving the two aromatic rings of the benzophenone core, an activating group (like a hydroxyl or amino group) is typically required on one of the rings to facilitate the reaction. nih.gov Without such a group, or under different oxidative conditions, the specific cyclization pathways for this compound have not been reported.

Nucleophilic and Electrophilic Substitution Reactions at Aromatic Rings

The reactivity of the two aromatic rings in this compound towards substitution reactions is governed by the directing effects of the existing substituents.

Ring A (4-n-Butyl substituted):

Electrophilic Aromatic Substitution (EAS): This ring contains the electron-donating n-butyl group and the electron-withdrawing benzoyl group. The n-butyl group is an activating, ortho, para-director. The benzoyl group is a deactivating, meta-director. Their combined effect would make electrophilic substitution on this ring complex, with the positions ortho to the n-butyl group being the most likely sites for reaction, albeit with reactivity moderated by the deactivating effect of the ketone.

Nucleophilic Aromatic Substitution (SNAr): This ring is not activated towards nucleophilic substitution, as it lacks strong electron-withdrawing groups (like nitro groups) in positions ortho or para to a potential leaving group.

Ring B (2'-Iodo substituted):

Electrophilic Aromatic Substitution (EAS): This ring is substituted with an iodine atom and the carbonyl bridge. Iodine is a deactivating but ortho, para-directing substituent due to a balance of inductive withdrawal and resonance donation. The carbonyl group is deactivating and meta-directing relative to its point of attachment. Therefore, electrophilic attack on this ring is generally disfavored and would likely occur at the positions para to the iodine atom (C-5') or meta to the carbonyl group (C-4' or C-6').

Nucleophilic Aromatic Substitution (SNAr): The iodine atom could potentially act as a leaving group in a nucleophilic aromatic substitution reaction. However, the ring lacks the necessary strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, making such a reaction unlikely under standard conditions.

Specific experimental studies confirming these theoretical substitution patterns for this compound are not available in the reviewed literature.

Advanced Spectroscopic and Mechanistic Investigations of 4 N Butyl 2 Iodobenzophenone

Elucidation of Reaction Pathways and Intermediates

The photochemical behavior of 4-n-butyl-2'-iodobenzophenone is dictated by the interplay between the benzophenone (B1666685) chromophore and the photolabile carbon-iodine (C-I) bond. Upon absorption of ultraviolet light, the molecule is promoted to an excited singlet state. Consistent with the well-established photophysics of benzophenone derivatives, this singlet state is expected to undergo rapid and efficient intersystem crossing (ISC) to populate the lowest triplet state (T₁). scialert.net

The primary reaction pathway from the triplet state is the homolytic cleavage of the C-I bond, which is significantly weaker than other bonds within the molecule. This dissociation is a characteristic reaction for iodoaromatic compounds. nih.gov The cleavage results in the formation of two primary radical intermediates: a 2-(4-n-butylbenzoyl)phenyl radical and an iodine atom (I•).

Key Reaction Steps:

Excitation & Intersystem Crossing:

BP-I + hν → ¹(BP-I)* → ³(BP-I)* (Where BP-I represents this compound)

Homolytic Cleavage:

³(BP-I)* → [2-(4-n-butylbenzoyl)phenyl]• + I•

The highly reactive 2-(4-n-butylbenzoyl)phenyl radical can then undergo several secondary reactions depending on the surrounding environment, such as the solvent. Common subsequent pathways include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule (S-H) to yield 4-n-butylbenzophenone, a stable final product.

[2-(4-n-butylbenzoyl)phenyl]• + S-H → 4-n-butylbenzophenone + S•

Intramolecular Cyclization: The radical could potentially undergo intramolecular cyclization, leading to the formation of fused ring systems, although this is often less favored than intermolecular reactions in the presence of a good hydrogen donor.

These pathways indicate that the photodecomposition of this compound proceeds through a radical-mediated mechanism initiated by the cleavage of the C-I bond from the triplet excited state.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy, particularly ultrafast transient absorption spectroscopy, is a powerful tool for directly observing the formation and decay of short-lived excited states and reaction intermediates. researchgate.netumich.edu For this compound, this technique would allow for the real-time monitoring of the entire photochemical process, from initial excitation to the formation of radical species.

Upon photoexcitation with a femtosecond laser pulse, the following dynamics would be expected:

Excited Singlet State (S₁): Immediately following excitation, the appearance of absorption bands corresponding to the S₁ → Sₙ transitions would be observed. This species is typically very short-lived.

Triplet State (T₁): Due to rapid intersystem crossing, the decay of the S₁ signal would be accompanied by the rise of a new, strong, and typically longer-lived absorption. This is the characteristic triplet-triplet (T₁ → Tₙ) absorption of the benzophenone moiety. For many benzophenone derivatives, this absorption appears in the 500-600 nm region. researchgate.net

Radical Formation: The decay of the triplet state absorption would coincide with the appearance of a new transient absorption signal corresponding to the 2-(4-n-butylbenzoyl)phenyl radical. aps.org The kinetics of the triplet decay and radical formation provide direct evidence for the C-I bond cleavage reaction occurring from the triplet state.

The lifetimes of these transient species are highly dependent on factors like solvent polarity and viscosity. rsc.org The strong influence of solvent polarity on the excited-state dynamics arises from differences in the dipole moments between the ground state, excited states, and any charge-transfer states that may be involved. rsc.org

| Transient Species | Expected Lifetime | Spectroscopic Signature |

| Singlet Excited State (S₁) | Femtoseconds to Picoseconds | Transient absorption, often broad and weak. |

| Triplet Excited State (T₁) | Picoseconds to Nanoseconds | Strong transient absorption, characteristic of benzophenones. |

| 2-(4-n-butylbenzoyl)phenyl Radical | Nanoseconds to Microseconds | Distinct transient absorption, rise kinetics match T₁ decay. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov Given that the proposed reaction mechanism for this compound involves the formation of a carbon-centered radical, ESR is an ideal method to confirm its presence.

Due to the typically short lifetimes of organic radicals in solution, direct detection can be challenging. Therefore, the spin trapping technique is commonly employed. utexas.edu This method involves adding a "spin trap" molecule to the reaction mixture, which reacts with the short-lived radical to form a much more stable radical adduct that can be easily detected by ESR. nih.govnih.gov

Experimental Approach:

A solution of this compound and a spin trap (e.g., α-phenyl-N-tert-butylnitrone, PBN) is irradiated with UV light directly within the ESR spectrometer's cavity.

The photochemically generated 2-(4-n-butylbenzoyl)phenyl radical is "trapped" by PBN.

The resulting PBN-radical adduct, which is a stable nitroxide radical, produces a characteristic ESR spectrum.

The hyperfine splitting constants of the ESR spectrum for the adduct can be analyzed to provide structural information about the trapped radical, confirming its identity as the 2-(4-n-butylbenzoyl)phenyl radical. utexas.edu This provides unequivocal evidence for the homolytic cleavage of the C-I bond.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule. For substituted benzophenones, CV provides valuable information about their electronic properties, including the energies of their lowest unoccupied molecular orbital (LUMO). researchgate.net

Benzophenone and its derivatives typically undergo a one-electron reduction to form a stable radical anion (ketyl radical). researchgate.net This process is often electrochemically reversible. The CV experiment for this compound would involve scanning the potential of an electrode in a solution of the compound and observing the resulting current.

A typical voltammogram would be expected to show:

A Reduction Peak: On the forward scan (to more negative potentials), a cathodic peak corresponding to the reduction of the benzophenone carbonyl group to its radical anion.

An Oxidation Peak: On the reverse scan, an anodic peak corresponding to the oxidation of the radical anion back to the neutral molecule.

The potential at which these peaks occur is influenced by the substituents on the aromatic rings. The electron-donating n-butyl group and the electron-withdrawing iodo group will modulate the reduction potential compared to unsubstituted benzophenone. The half-wave potential (E₁/₂) for the reduction process is a key parameter that can be correlated with the molecule's LUMO energy. researchgate.netrsc.org

| Compound | Process | E₁/₂ (V vs. SCE) (Typical Range) | Reversibility |

| Substituted Benzophenones | BP + e⁻ ⇌ [BP]•⁻ | -1.5 to -2.0 | Reversible |

Note: The exact potential is solvent and electrolyte dependent. This data represents a typical range for benzophenone derivatives.

NMR and Mass Spectrometry for Structural Characterization of Products

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural elucidation of the stable final products resulting from the photochemical degradation of this compound. mdpi.comnih.gov These techniques are typically used in tandem, often with a liquid chromatography (LC) separation step (LC-MS), to isolate and identify components of the reaction mixture. researchgate.netnih.gov

Characterization of the Major Product (4-n-butylbenzophenone):

If the reaction is carried out in a hydrogen-donating solvent, the primary product is expected to be 4-n-butylbenzophenone, formed by the abstraction of a hydrogen atom by the 2-(4-n-butylbenzoyl)phenyl radical intermediate.

Mass Spectrometry (MS): The mass spectrum of the product would show a molecular ion peak (M⁺) corresponding to the chemical formula C₂₁H₂₆O. This would represent a mass change from the parent compound consistent with the substitution of an iodine atom (mass ≈ 127 amu) with a hydrogen atom (mass ≈ 1 amu). High-resolution mass spectrometry (HRMS) would confirm the exact elemental composition.

¹H NMR Spectroscopy: The proton NMR spectrum would provide clear evidence of the structural change.

The complex splitting pattern of the aromatic protons in the iodo-substituted ring of the starting material would be replaced by a simpler pattern characteristic of an unsubstituted phenyl ring.

A new proton signal would appear in the aromatic region, corresponding to the proton that replaced the iodine atom at the 2' position.

The signals corresponding to the n-butyl group and the other aromatic ring would remain largely unchanged.

¹³C NMR Spectroscopy: The carbon NMR would show the disappearance of the carbon signal directly bonded to iodine (which typically appears at a low chemical shift) and the appearance of a new C-H signal in the aromatic region, confirming the substitution.

By comparing the NMR and MS data of the reaction products with that of the starting material and known reference compounds, a conclusive identification of the photoproducts can be achieved.

Applications of 4 N Butyl 2 Iodobenzophenone in Catalysis and Organic Synthesis

As a Precursor for Advanced Organic Building Blocks

The utility of 4-n-butyl-2'-iodobenzophenone as a precursor for advanced organic building blocks stems from the reactivity of its key functional groups: the iodo group and the carbonyl group. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 2' position of the benzoyl group.

Synthetic chemists can leverage the iodo-substituent for well-established palladium-catalyzed reactions such as:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form biaryl structures.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne frameworks.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These transformations convert the relatively simple this compound molecule into more complex, highly functionalized derivatives that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science. The n-butyl group enhances solubility in common organic solvents, improving its handling and reactivity in homogeneous catalysis. The benzophenone (B1666685) carbonyl group can also be further modified through reactions like reduction to an alcohol, Grignard additions, or Wittig reactions, adding another layer of synthetic versatility.

Role in Cross-Coupling and C-H Activation Reactions

The 2'-iodo-substitution makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions that proceed via C-H activation. rsc.org Specifically, it is well-suited for intramolecular C-H arylation, a powerful reaction for constructing polycyclic aromatic systems. nih.govrsc.org

In a typical transformation, a palladium(0) catalyst oxidatively adds to the carbon-iodine bond of the this compound. This step forms an arylpalladium(II) intermediate. The geometric arrangement of this intermediate places the palladium center in close proximity to a C-H bond on the adjacent phenyl ring. This proximity facilitates an intramolecular cyclization via C-H activation, leading to the formation of a new carbon-carbon bond and a fused ring system. This specific pathway is instrumental in the synthesis of fluoren-9-one derivatives, as detailed in section 5.4. This dual reactivity—leveraging both a C-I bond for initial coupling and a proximal C-H bond for cyclization—is a hallmark of advanced organic synthesis, enabling the rapid construction of molecular complexity from a single precursor.

Applications in Fluoren-9-one Synthesis

A significant application of this compound is its use as a direct precursor for the synthesis of substituted fluoren-9-ones. The synthesis is achieved through a palladium-catalyzed intramolecular C-H arylation reaction.

The reaction mechanism involves the following key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C–I bond of the 2'-iodo position.

Intramolecular C-H Activation: The resulting arylpalladium complex brings the metal center close to a C-H bond on the neighboring phenyl ring.

Cyclization & Reductive Elimination: The palladium catalyst facilitates the formation of a C-C bond between the two aromatic rings, leading to the cyclized fluorenone backbone and regeneration of the Pd(0) catalyst.

This process efficiently converts this compound into 2-(n-butyl)fluoren-9-one. Fluorenone derivatives are important structural motifs in materials science, particularly for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes, owing to their unique photophysical properties. The n-butyl group in the final product can enhance solubility and influence the solid-state packing of the material.

Photoinitiator Applications in Polymerization

Benzophenone and its derivatives are among the most widely used Type II photoinitiators in industrial polymerization processes, particularly for UV curing applications. polymerinnovationblog.comsci-hub.seresearchgate.net this compound fits within this class of compounds, where its photochemical properties are harnessed to initiate free-radical polymerization.

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like a tertiary amine or a thiol, to generate radicals. polymerinnovationblog.com The initiation mechanism proceeds as follows:

Photoexcitation: Upon absorption of UV light, the benzophenone core of the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). rsc.orgresearchgate.net

Hydrogen Abstraction: The excited triplet state is a diradical and is highly reactive. It abstracts a hydrogen atom from the co-initiator. researchgate.net

Radical Generation: This hydrogen abstraction process results in two radicals: a ketyl radical derived from the benzophenone and an alkyl radical derived from the co-initiator. researchgate.netdergipark.org.tr

Polymerization Initiation: The alkyl radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates, by attacking their vinyl double bonds. polymerinnovationblog.com The benzophenone-derived ketyl radical is generally less reactive and may participate in termination reactions. dergipark.org.tr

The presence of the n-butyl group enhances the solubility of the photoinitiator in non-polar monomer formulations, ensuring a homogeneous system for efficient curing.

This compound is suitable for applications in UV and LED curing of inks, coatings, and adhesives. The efficiency of a photoinitiator is determined by the overlap between its absorption spectrum and the emission spectrum of the light source. researchgate.net

Below is a table summarizing the characteristics of benzophenone-based photoinitiating systems.

| Property | Description | Relevance to this compound |

| Initiator Type | Norrish Type II (Hydrogen Abstraction) | Requires a co-initiator (e.g., tertiary amine) to generate initiating radicals. polymerinnovationblog.comresearchgate.net |

| Mechanism | UV absorption → Intersystem Crossing (T₁) → H-abstraction → Radical Formation | The benzophenone core is the photoactive moiety. researchgate.net |

| Typical Monomers | Acrylates, Methacrylates, Styrenes | The n-butyl group improves solubility in common acrylate (B77674) formulations. sci-hub.se |

| Light Source | Broad-spectrum UV lamps, UV-LEDs | Substituents can tune absorption for better overlap with specific UV-A or LED wavelengths. radtech2020.comnih.gov |

| Advantages | Good surface cure, cost-effective, versatile | A reliable choice for curing thin films and coatings. |

| Considerations | Requires co-initiator; potential for yellowing and migration in cured products | The covalent attachment of substituents can reduce migration compared to unmodified benzophenone. |

Design of Visible Light Photoinitiators

The design of visible light photoinitiators is a crucial area of research, driven by the advantages of using safer, low-energy visible light sources like LEDs for photopolymerization. Benzophenone itself is a classic UV photoinitiator, but its absorption spectrum has a tail that extends into the near-visible range. researchgate.net The design strategy to shift the absorption of benzophenone derivatives to longer wavelengths, making them suitable for visible light applications, typically involves chemical modification.

One common approach is the introduction of electron-donating groups to the benzophenone scaffold. rsc.org These modifications can lead to a red-shift in the absorption maxima and enhance the molar extinction coefficients, allowing for more efficient light absorption in the visible region. rsc.org While the n-butyl group at the 4-position of this compound is a weakly electron-donating alkyl group, its primary role may be to improve solubility in organic media, a desirable property for photoinitiators used in coatings and inks.

The presence of a halogen, such as iodine, at the 2'-position is a more distinctive feature. Halogen substitution can influence the photophysical and photochemical properties of benzophenone. For instance, 2-iodobenzophenone (B1349951) is known to undergo photochemical transformations upon exposure to UV light, leading to the generation of reactive species. cymitquimica.com The carbon-iodine bond is relatively weak and can be cleaved upon photoexcitation, potentially offering an alternative pathway for radical generation. This homolytic cleavage could classify the molecule as a Type I photoinitiator, which generates radicals through unimolecular bond cleavage.

However, benzophenone and its derivatives are classic examples of Type II photoinitiators. sigmaaldrich.com These initiators, in their excited triplet state, abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine or an alcohol, to generate initiating radicals. The efficiency of this process is dependent on the nature of the excited state (n-π* vs. π-π*) and the reactivity of the excited ketone. Substituents on the benzophenone ring can significantly affect the kinetics of this photoreduction process. nih.gov

For this compound to function effectively as a visible light Type II photoinitiator, its design would need to ensure that it can be excited by visible light to a reactive triplet state. While direct S0 → Tn transitions upon irradiation at longer wavelengths have been reported for benzophenone, they are generally rare. researchgate.net Therefore, significant absorption in the visible region would likely be necessary for efficient initiation.

Photoexcitation: The this compound molecule absorbs a photon of visible light, promoting it to an excited singlet state (S1).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T1). The heavy iodine atom could potentially enhance the rate of intersystem crossing.

Hydrogen Abstraction: The triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a co-initiator radical.

Initiation: The co-initiator radical then initiates the polymerization of monomers, such as acrylates.

Exploration of 4 N Butyl 2 Iodobenzophenone in Materials Science

Development of Organic Semiconductors

However, the functional groups on 4-n-Butyl-2'-iodobenzophenone—the electron-withdrawing benzoyl group, the flexible n-butyl chain, and the heavy iodine atom—could theoretically be leveraged to modify the properties of existing organic semiconductors. For instance, it could be explored as a molecular dopant or as a component in a donor-acceptor co-crystal, where its electronic properties could influence charge carrier concentration and mobility. The n-butyl group could enhance solubility and processability, while the iodobenzoyl moiety could introduce specific electronic and intermolecular interactions. Despite these possibilities, there is currently no direct experimental evidence to support the use of this compound as a primary organic semiconductor.

Application in Organic Light-Emitting Diodes (OLEDs)

The field of organic light-emitting diodes (OLEDs) has seen significant advancements through the design of novel emitter and host materials. Benzophenone (B1666685) derivatives have been investigated in this area, particularly in the context of thermally activated delayed fluorescence (TADF).

As Host Materials in OLED Devices

In an OLED, the host material constitutes the matrix for the light-emitting dopant molecules. An effective host must possess a high triplet energy to confine the excitons on the guest emitter, good charge transport properties, and thermal and morphological stability. While various high-triplet-energy host materials have been developed, there are no specific reports on the application of this compound as a host material in OLED devices. The presence of the benzophenone core suggests a potentially high triplet energy, which is a prerequisite for hosting phosphorescent or TADF emitters. However, without experimental data on its triplet energy level, charge mobility, and film-forming properties, its suitability as an OLED host remains speculative.

As Emitters, including Thermally Activated Delayed Fluorescent (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. TADF emitters are typically designed with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Benzophenone derivatives have been explored as acceptor units in donor-acceptor type TADF molecules.

The molecular structure of this compound, with its inherent separation of the electron-donating n-butylphenyl group and the electron-accepting iodobenzoyl group, could theoretically promote a charge-transfer excited state, which is often conducive to a small ΔEST. However, no studies have been found that characterize the photophysical properties of this compound as a TADF emitter. Key parameters such as its photoluminescence quantum yield, excited state lifetimes, and ΔEST value are not documented in the scientific literature, making it impossible to assess its potential as a TADF emitter.

Influence of Benzophenone Core on Intersystem Crossing Efficiency

The benzophenone core is well-known for its efficient intersystem crossing (ISC), a process where a molecule transitions from a singlet excited state to a triplet excited state. This property is due to the presence of a non-bonding n-orbital on the carbonyl oxygen, which facilitates spin-orbit coupling. The rate of ISC is a critical parameter in various photophysical processes, including phosphorescence and TADF.

The introduction of a heavy atom like iodine, as in this compound, is a common strategy to further enhance the rate of ISC via the heavy-atom effect. This effect increases spin-orbit coupling, which can significantly accelerate both ISC (S₁ → T₁) and the reverse process, reverse intersystem crossing (RISC, T₁ → S₁), which is crucial for TADF. While the principle is well-established, the specific impact of the 2'-iodo substitution in concert with the 4-n-butyl group on the ISC and RISC rates of the benzophenone core has not been experimentally determined for this molecule. Quantitative studies, such as transient absorption spectroscopy, would be necessary to elucidate these dynamics.

Table 2: Potential Roles of Functional Groups in this compound

| Functional Group | Potential Influence in Materials Science |

| Benzophenone Core | High triplet energy, efficient intersystem crossing. |

| n-Butyl Group | Improved solubility and processability. |

| Iodine Atom | Enhancement of intersystem crossing (heavy-atom effect). |

Note: This table is based on general principles of molecular design in materials science, as direct experimental data for this compound is lacking.

Advanced Polymeric Materials and Coatings

Benzophenone moieties are frequently incorporated into polymeric structures to serve as photoinitiators or cross-linking agents. Upon absorption of UV light, the benzophenone unit can abstract a hydrogen atom from a nearby polymer chain, creating a radical that can initiate polymerization or cross-linking. This process is widely used in the curing of coatings, inks, and adhesives.

It is conceivable that this compound could be functionalized and incorporated into a polymer backbone or used as an additive in a polymer formulation. The n-butyl group could enhance its compatibility with nonpolar polymer matrices. The iodine atom could potentially influence the photoreactivity of the benzophenone core, although the specific effects are not documented. Despite the widespread use of benzophenones in polymer chemistry, there is no available research demonstrating the use of this compound in the development of advanced polymeric materials or coatings.

Pharmacological and Biological Research of 4 N Butyl 2 Iodobenzophenone Derivatives

Structure-Activity Relationships in Bioactive Benzophenones

The biological activity of benzophenone (B1666685) derivatives is intrinsically linked to their chemical structure. The relationship between the molecular structure and the observed biological effect, known as the Structure-Activity Relationship (SAR), is a critical area of study for optimizing these compounds as therapeutic agents.

The benzophenone framework itself is considered essential for certain biological activities. researchgate.netnih.gov For instance, in a series of benzophenone-based tetraamides developed as antibacterial agents, the benzophenone core was found to be absolutely necessary for their activity. nih.govacs.org The nature, position, and number of substituents on the two phenyl rings significantly modulate the potency and selectivity of these compounds.

Key structural features that influence the bioactivity of benzophenone derivatives include:

Substituents on the Phenyl Rings: The presence of various functional groups, such as hydroxyl, methoxy, alkyl (like n-butyl), and halogen (like iodo) groups, can alter the molecule's lipophilicity, electronic distribution, and steric properties. These changes affect how the molecule interacts with biological targets. researchgate.net For example, polyisoprenylated benzophenones, a class of natural derivatives, show a range of activities including cytotoxic and antimicrobial effects, which are dependent on the complex ring systems formed by the isoprenyl groups. nih.govrsc.org

Cationic Groups: For antibacterial applications, the presence of a cationic group has been shown to be crucial for activity against a range of bacteria, including resistant strains. nih.govacs.org These charged moieties are believed to facilitate interaction with the negatively charged bacterial membrane.

Heterocyclic Moieties: Integrating heterocyclic rings, such as 1,2,3-triazoles or azetidinones, into the benzophenone structure has been a successful strategy to enhance antimicrobial and anticancer properties. jmaterenvironsci.comnih.gov These additions can introduce new binding interactions with biological targets.

Antimicrobial Activity Studies

Benzophenone derivatives have been investigated for their potential to combat microbial infections, with various studies demonstrating activity against both bacteria and fungi. nih.govnih.govrsc.org

A range of benzophenone derivatives have shown promising antibacterial effects. Research has revealed that specific structural modifications can yield compounds with significant potency against both Gram-positive and Gram-negative bacteria. For example, a class of benzophenone-containing tetraamides demonstrated good activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentration (MIC) values in the 0.5–2.0 mg/L range. nih.govacs.org The mechanism of action for these compounds was found to be the depolarization of the bacterial membrane. nih.govacs.org

In other studies, new benzophenone derivatives have been synthesized and tested against various bacterial strains. The introduction of a 1,2,3-triazole moiety to a benzophenone scaffold resulted in compounds with interesting activity against Bacillus subtilis and Staphylococcus aureus. jmaterenvironsci.comresearchgate.net Similarly, fusing a benzophenone core with an azetidinone ring produced analogues with notable inhibition against tested bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected Benzophenone Derivatives

| Compound Type | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Benzophenone-derived 1,2,3-triazoles | Bacillus subtilis | Active (Inhibition Zone: 16-18 mm) | jmaterenvironsci.comresearchgate.net |

| Benzophenone-derived 1,2,3-triazoles | Staphylococcus aureus | Active (Inhibition Zone: 14-16 mm) | jmaterenvironsci.comresearchgate.net |

| Benzophenone-derived 1,2,3-triazoles | Escherichia coli | Slightly resistant | jmaterenvironsci.comresearchgate.net |

| Benzophenone-based tetraamides | MRSA, VISA, VRSA, VRE | MIC values of 0.5–2.0 mg/L | nih.govacs.org |

| Benzophenone fused azetidinones | S. aureus, B. subtilis | Good inhibition | nih.gov |

The antifungal potential of benzophenone derivatives has also been a subject of significant research. Metrafenone, a benzophenone-derived fungicide, is used commercially to control powdery mildews in various crops. nih.gov Inspired by such compounds, researchers have designed and synthesized diverse series of benzophenone derivatives to screen for new antifungal agents.

Studies have shown that some synthesized compounds exhibit notable activity against various phytopathogenic fungi. nih.govnih.gov For instance, certain derivatives containing both a benzophenone skeleton and a morpholine ring showed significant inhibition of fungi like Alternaria solani. nih.gov The hybridization of benzophenone with other chemical moieties, such as azetidinones, has also yielded compounds with good inhibitory action against fungal strains when compared to standard drugs like Ketoconazole. nih.gov Furthermore, benzophenone-triazole derivatives have been tested against the human pathogenic fungus Candida albicans, with some showing interesting activity. jmaterenvironsci.comresearchgate.net

Table 2: Antifungal Activity of Selected Benzophenone Derivatives

| Compound Type | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Benzophenone-derived 1,2,3-triazoles | Candida albicans | Active (Inhibition Zone: 14-16 mm) | jmaterenvironsci.comresearchgate.net |

| Benzophenone-morpholine derivatives | Alternaria solani | 57.1% inhibition at 50 µg/mL | nih.gov |

| Benzophenone fused azetidinones | Various fungal strains | Good inhibition compared to Ketoconazole | nih.gov |

Anticancer Potential and Mechanisms

The benzophenone scaffold is present in several compounds with recognized anticancer properties. rsc.orgnih.gov Consequently, extensive efforts have been made to synthesize and evaluate novel benzophenone derivatives for their ability to inhibit tumor growth and understand their mechanisms of action. rsc.orgnih.govnih.gov

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Numerous studies have demonstrated that benzophenone derivatives can inhibit the proliferation of various cancer cell lines and trigger apoptosis. nih.govnih.gov

For example, certain synthetic benzophenone compounds exhibited strong, broad-spectrum antitumor activity, with one derivative showing significantly stronger inhibitory activities against fourteen different cancer cell lines than the conventional drug cisplatin. nih.gov Another study reported a benzophenone analogue that potently inhibited non-small cell lung cancer (A549) cells through apoptosis mediated by caspase-activated DNase. nih.gov The induction of apoptosis by benzophenones often involves the intrinsic or mitochondrial pathway. nih.gov This can be initiated by the excessive production of reactive oxygen species (ROS), leading to mitochondrial damage, the release of cytochrome c, and the activation of caspases, which are proteases that execute the apoptotic process. mdpi.comnih.govresearchgate.net

Table 3: Antiproliferative Activity of Selected Benzophenone Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | rsc.orgnih.gov |

| Compound 1 | HL-60 (Leukemia) | 0.48 | rsc.orgnih.gov |

| Compound 1 | A-549 (Lung Cancer) | 0.82 | rsc.orgnih.gov |

| Compound 1 | SW480 (Colon Cancer) | 0.99 | rsc.orgnih.gov |

| Compound 3c | SMMC-7721 (Hepatocarcinoma) | 0.111 | nih.gov |

| Compound 9d | A549 (Lung Cancer) | Potent activity reported | nih.gov |

| Compound 9d | HeLa (Cervical Cancer) | Potent activity reported | nih.gov |

The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by the loss of this control, leading to uncontrolled proliferation. Some benzophenone derivatives exert their anticancer effects by interfering with the cell cycle, causing arrest at specific checkpoints and preventing cancer cells from dividing. nih.govscielo.br

Research has shown that different derivatives can arrest the cell cycle at different phases. For instance, two benzophenone derivatives were found to alter the progression of the MCF-7 breast cancer cell cycle, causing an accumulation of cells in the G1 phase and a reduction in the S phase population. scielo.br This G1/S transition arrest was associated with the downregulation of cyclin E, a key regulatory protein. scielo.br In contrast, another novel benzophenone analog was shown to arrest the cell cycle of A549 lung cancer cells at the G2/M phase. nih.gov